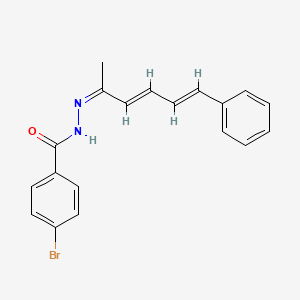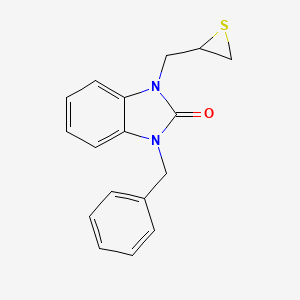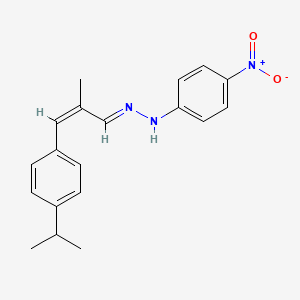
4-tert-butyl-N'-(3-cyclohexen-1-ylmethylene)benzohydrazide
Übersicht
Beschreibung
4-tert-butyl-N'-(3-cyclohexen-1-ylmethylene)benzohydrazide, also known as SCH772984, is a small molecule inhibitor that has gained significant attention in recent years due to its potential application in cancer treatment. This compound was first synthesized in 2012 and has since been the focus of numerous scientific studies.
Wirkmechanismus
4-tert-butyl-N'-(3-cyclohexen-1-ylmethylene)benzohydrazide inhibits ERK1/2 by binding to the ATP-binding pocket of the proteins, preventing them from phosphorylating downstream targets. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. 4-tert-butyl-N'-(3-cyclohexen-1-ylmethylene)benzohydrazide has been shown to be highly selective for ERK1/2, with minimal inhibition of other kinases.
Biochemical and Physiological Effects
4-tert-butyl-N'-(3-cyclohexen-1-ylmethylene)benzohydrazide has been shown to have potent antitumor activity in vitro and in vivo. It has been found to be effective against various types of cancer, including melanoma, non-small cell lung cancer, and pancreatic cancer. 4-tert-butyl-N'-(3-cyclohexen-1-ylmethylene)benzohydrazide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-tert-butyl-N'-(3-cyclohexen-1-ylmethylene)benzohydrazide is its high selectivity for ERK1/2, which reduces the risk of off-target effects. It is also relatively easy to synthesize and purify, making it accessible for laboratory experiments. However, 4-tert-butyl-N'-(3-cyclohexen-1-ylmethylene)benzohydrazide has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, its potency can vary depending on the cell type and context, which can complicate its use in different experimental settings.
Zukünftige Richtungen
There are several future directions for the research and development of 4-tert-butyl-N'-(3-cyclohexen-1-ylmethylene)benzohydrazide. One area of focus is the identification of biomarkers that can predict the response to 4-tert-butyl-N'-(3-cyclohexen-1-ylmethylene)benzohydrazide in different types of cancer. This can help to identify patients who are most likely to benefit from treatment and optimize treatment regimens. Another area of interest is the development of more potent and selective ERK1/2 inhibitors that can overcome the limitations of 4-tert-butyl-N'-(3-cyclohexen-1-ylmethylene)benzohydrazide. Finally, the combination of 4-tert-butyl-N'-(3-cyclohexen-1-ylmethylene)benzohydrazide with other targeted therapies, chemotherapy, or immunotherapy is an area of active investigation, with the potential to improve treatment outcomes for cancer patients.
Conclusion
In conclusion, 4-tert-butyl-N'-(3-cyclohexen-1-ylmethylene)benzohydrazide is a promising small molecule inhibitor with potent antitumor activity against various types of cancer. Its high selectivity for ERK1/2 makes it an attractive candidate for cancer therapy, and its potential for combination therapy further enhances its clinical utility. While there are limitations to its use in laboratory experiments, ongoing research and development of 4-tert-butyl-N'-(3-cyclohexen-1-ylmethylene)benzohydrazide hold promise for improving cancer treatment outcomes in the future.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-N'-(3-cyclohexen-1-ylmethylene)benzohydrazide has been extensively studied for its potential application in cancer treatment. It has been found to be a potent inhibitor of ERK1/2, which are proteins involved in cell signaling pathways that regulate cell growth, differentiation, and survival. Overactivation of ERK1/2 has been implicated in various types of cancer, making it an attractive target for cancer therapy.
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[(E)-cyclohex-3-en-1-ylmethylideneamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-18(2,3)16-11-9-15(10-12-16)17(21)20-19-13-14-7-5-4-6-8-14/h4-5,9-14H,6-8H2,1-3H3,(H,20,21)/b19-13+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDOUZZWFXOJRA-CPNJWEJPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NN=CC2CCC=CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N/N=C/C2CCC=CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N'-[(E)-cyclohex-3-en-1-ylmethylidene]benzohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N',N''-1,2-ethanediylidenebis[2-(2-bromo-4-chlorophenoxy)acetohydrazide]](/img/structure/B3854736.png)
![4-{2-[1-(4-fluorophenyl)ethylidene]hydrazino}-N-(4-iodo-2-methylphenyl)-4-oxobutanamide](/img/structure/B3854752.png)
![N-(4-chloro-2-methylphenyl)-4-oxo-4-[2-(3-pyridinylmethylene)hydrazino]butanamide](/img/structure/B3854755.png)
![1-[2-(2-phenoxyethoxy)ethyl]pyrrolidine](/img/structure/B3854760.png)
![5-benzyl-2-(4-methoxybenzylidene)-1H-pyrrolo[3,2-c]pyridine-3,4(2H,5H)-dione](/img/structure/B3854766.png)
![N-(4-iodo-2-methylphenyl)-4-[2-(4-nitrobenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B3854770.png)
![6-{[(4-acetylphenyl)amino]carbonyl}-3-methyl-3-cyclohexene-1-carboxylic acid](/img/structure/B3854777.png)
![2-[2-(4-hydroxyphenyl)vinyl]-1-methylpyridinium iodide](/img/structure/B3854783.png)




![4-[2-(3-methoxyphenoxy)ethyl]morpholine](/img/structure/B3854851.png)
![1-ethyl-N-[3-(methylthio)phenyl]-4-piperidinamine](/img/structure/B3854856.png)